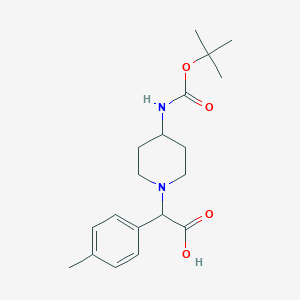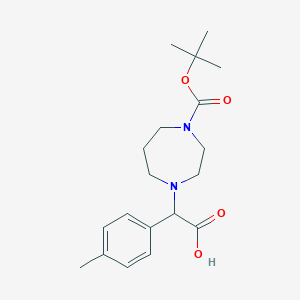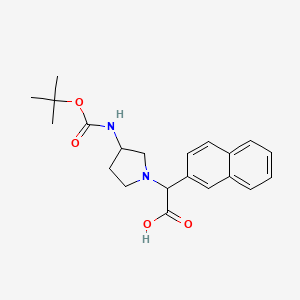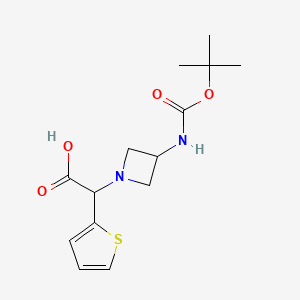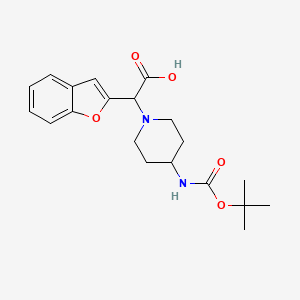
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid
Übersicht
Beschreibung
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is a derivative of piperidine and benzofuran, which are known for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Natural Source and Bioactivity
Benzofuran compounds, ubiquitous in nature, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These properties have drawn considerable attention from chemical and pharmaceutical researchers worldwide, making benzofuran compounds potential natural drug lead compounds. Novel methods for constructing benzofuran rings have been developed, enhancing the synthesis of complex benzofuran derivatives (Yu-hang Miao et al., 2019).
Antimicrobial Applications
Benzofuran and its derivatives are found to be effective structures in antimicrobial therapy. Compounds like psoralen, 8-methoxypsoralen, and angelicin, derived from benzofuran, have been used in treating skin diseases such as cancer or psoriasis. This highlights benzofuran's significance in drug discovery, especially for developing efficient antimicrobial agents (Asha Hiremathad et al., 2015).
Pharmacological Potential
Benzofuran derivatives have demonstrated a wide range of biological activities, attracting interest from medicinal chemists. The development of benzofuran derivatives in various diseases indicates their significant potential in medicinal chemistry research, providing a basis for discovering new therapeutic agents (Hena Khanam et al., 2015).
Antimicrobial Activity
Recent studies have focused on the antimicrobial activity of natural and synthetic benzofuran scaffolds. These studies indicate that benzofuran derivatives are promising candidates as antimicrobial agents, with potent activity against various bacterial and fungal microorganisms. This underscores the potential of benzofuran compounds in addressing antibiotic resistance and developing new antimicrobial therapies (A. A. Abbas et al., 2022).
Eigenschaften
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)21-14-8-10-22(11-9-14)17(18(23)24)16-12-13-6-4-5-7-15(13)26-16/h4-7,12,14,17H,8-11H2,1-3H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAGZYMSMFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293298.png)
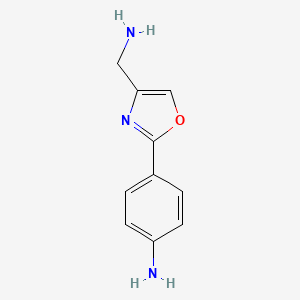
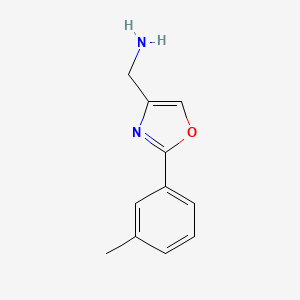

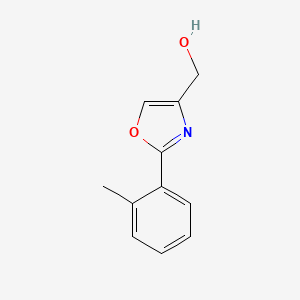
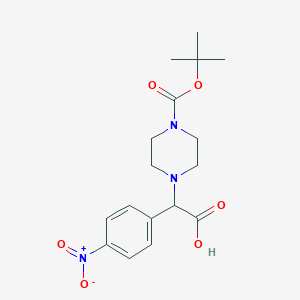
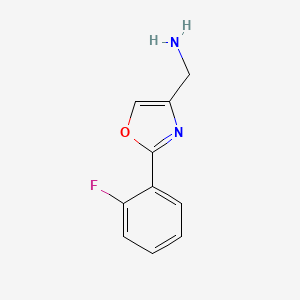
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
acetic acid](/img/structure/B3293364.png)
acetic acid](/img/structure/B3293374.png)
